Home > Products > Screening Compounds P74305 > p38 MAP Kinase Inhibitor
p38 MAP Kinase Inhibitor - 219138-24-6

p38 MAP Kinase Inhibitor

Catalog Number: EVT-1211860
CAS Number: 219138-24-6
Molecular Formula: C20H13ClFN3O
Molecular Weight: 365.8 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
p38 MAP kinase inhibitor is a potent inhibitor of p38 MAP kinase (IC50 = 35 nM). It inhibits senescence induced by the oncogene RAS.
Source and Classification

p38 MAP kinase inhibitors are classified as small molecules that target specific kinases within the mitogen-activated protein kinase signaling pathway. They can be derived from various chemical classes, including pyridinyltriazoles, naphthyridones, and oxadiazoles. Research has demonstrated that these compounds can effectively inhibit the p38 MAP kinase enzyme's activity, which is pivotal in the signaling cascade that leads to the production of pro-inflammatory cytokines like tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6) .

Synthesis Analysis

The synthesis of p38 MAP kinase inhibitors involves multiple synthetic routes that vary depending on the specific compound being produced. For example:

  • Naphthyridone Inhibitors: The synthesis typically includes a tandem Heck-lactamization followed by N-oxidation and a selective Grignard addition. This method allows for the construction of complex molecular frameworks that exhibit high potency against p38 MAP kinase .
  • Oxadiazole Derivatives: A common synthetic route involves the 1,3-dipolar cycloaddition of nitrones to isocyanates, performed under controlled conditions such as dry acetone at room temperature in an inert nitrogen atmosphere. This approach yields compounds with promising inhibitory activity .

These synthetic methods are characterized by their ability to produce derivatives with varying substituents that influence binding affinity and biological activity.

Molecular Structure Analysis

The molecular structure of p38 MAP kinase inhibitors typically includes a core scaffold that allows for interaction with the ATP-binding pocket of the enzyme. For instance:

  • Pyridinyltriazoles: These structures often feature a pyridine ring that facilitates hydrogen bonding within the enzyme's active site.
  • Oxadiazoles: Compounds like 2,3,4-triaryl-1,2,4-oxadiazoles exhibit specific binding modes due to their unique functional groups, such as fluorophenyl or pyridinyl motifs, which enhance their affinity for p38 MAP kinase .

Nuclear magnetic resonance (NMR) spectroscopy and high-resolution mass spectrometry (HRMS) are commonly employed to confirm the structural integrity and purity of synthesized compounds.

Chemical Reactions Analysis

The chemical reactions involving p38 MAP kinase inhibitors primarily revolve around their interactions with the target enzyme. The mechanism of action typically involves competitive inhibition where these compounds bind to the ATP-binding site of p38 MAP kinase:

  • Competitive Inhibition: The inhibitors compete with ATP for binding at the catalytic site. This interaction results in a decrease in phosphorylation reactions critical for downstream signaling pathways related to inflammation and stress response .

Experimental assays often measure the inhibitory potency using half-maximal inhibitory concentration (IC50) values, providing insights into the effectiveness of various derivatives .

Mechanism of Action

The mechanism by which p38 MAP kinase inhibitors exert their effects involves several key steps:

  1. Binding: The inhibitor binds to the ATP-binding pocket of p38 MAP kinase.
  2. Inhibition: This binding prevents ATP from accessing its binding site.
  3. Decreased Phosphorylation: As a result, there is a reduction in phosphorylation of substrates such as activating transcription factor 2 (ATF-2), leading to decreased expression of pro-inflammatory cytokines.

Studies have shown that certain structural features in these inhibitors enhance their binding affinity and selectivity for p38 MAP kinase over other kinases .

Physical and Chemical Properties Analysis

The physical and chemical properties of p38 MAP kinase inhibitors vary widely based on their chemical structure but generally include:

  • Solubility: Many inhibitors exhibit moderate solubility in organic solvents but may have limited aqueous solubility.
  • Stability: The stability can be influenced by functional groups present; for instance, electron-withdrawing groups often enhance stability against hydrolysis.
  • Melting Points: These can vary significantly; detailed characterization through differential scanning calorimetry (DSC) is often performed to determine thermal properties.

Quantitative structure-activity relationship (QSAR) studies are frequently utilized to correlate molecular properties with biological activity .

Applications

p38 MAP kinase inhibitors have multiple scientific applications:

  1. Therapeutic Development: They are being explored as potential treatments for inflammatory diseases such as rheumatoid arthritis and Crohn's disease due to their ability to reduce cytokine production.
  2. Cancer Research: Inhibitors have shown promise in preclinical studies for targeting cancer cell proliferation and survival pathways.
  3. Neurodegenerative Disorders: There is ongoing research into their role in modulating neuroinflammation associated with diseases like Alzheimer's.

Clinical trials continue to assess their efficacy and safety profiles across various disease models .

Structural Biology of p38 MAP Kinase

Isoform-Specific Architecture: p38α, β, γ, δ

The human p38 MAP kinase family comprises four isoforms (α, β, γ, δ) sharing ~60% sequence homology but exhibiting distinct structural features that influence inhibitor binding and functional specificity. p38α (MAPK14) and p38β (MAPK11) are ubiquitously expressed and feature a conserved Thr-Gly-Tyr (TGY) dual-phosphorylation motif in their activation loop. In contrast, p38γ (MAPK12/SAPK3) and p38δ (MAPK13/SAPK4) demonstrate tissue-restricted expression, with p38γ enriched in muscle and lymphoid tissues. A defining structural element in p38γ is a C-terminal PDZ-binding motif (-ETXL) absent in other isoforms, enabling unique protein-protein interactions with scaffolds like DLGH1 that influence T-cell receptor signaling and oncogenesis [3] [4]. p38δ contains a unique 12-residue insert in its kinase domain that alters substrate accessibility. The isoforms also diverge in their C-terminal lobe architecture: p38γ and p38δ possess an extended lipid-binding domain (LBD) that facilitates allosteric inhibitor binding, whereas p38α/β have a more compact LBD conformation [3] [7].

Table 1: Structural and Functional Characteristics of p38 MAPK Isoforms

IsoformExpression PatternUnique Structural FeaturesFunctional Implications
p38αUbiquitousConventional LBD, TGY motifStress response, cytokine production
p38βUbiquitousHigh structural similarity to p38αSynaptic plasticity, osteoblast differentiation
p38γMuscle, lymphoidPDZ-binding domain, extended LBDT-cell activation, cutaneous T-cell lymphoma progression
p38δGlandular tissues12-residue kinase insert, unique LBD conformationKeratinocyte differentiation, sweat gland function

ATP-Binding Domain and Catalytic Site Variations

The ATP-binding pocket of p38 kinases is a hydrophobic cleft located between the N- and C-terminal lobes, with key variations near the glycine-rich loop (residues 31-36) and hinge region (residues 106-114) governing inhibitor specificity. X-ray crystallography reveals that pyridinyl-imidazole inhibitors like SB203580 form a critical hydrogen bond between the pyridyl nitrogen and Met109 backbone amide, mimicking ATP's N1 interaction [1] [7]. Isoform selectivity arises from subtle structural differences: p38α/β/γ contain Gly110, permitting a peptide flip that accommodates bulky inhibitor substituents, while p38δ and other MAP kinases have bulkier residues (Ala/Asp) that sterically hinder this rearrangement. Quinazolinone inhibitors exploit this by inducing a conformational flip between Met109-Gly110, creating a selectivity filter that excludes >95% of off-target kinases [9]. Second-generation inhibitors like BIRB796 bind allosterically to the DFG-out pocket, stabilizing an inactive conformation through hydrophobic interactions with Leu108 and Leu167. Mutagenesis studies confirm that G110A substitution in p38α reduces inhibitor binding affinity by 50-fold, validating Gly110's role as a selectivity gatekeeper [9] [2].

Table 2: ATP-Binding Domain Features of Clinically Evaluated p38 Inhibitors

CompoundChemical ClassBinding ModeSpecificity Mechanism
SB203580Pyridinyl-imidazoleATP-competitive (hinge region)H-bond with Met109; Gly110-dependent peptide flip
BIRB796 (Doramapimod)DiarylyureaDFG-out allostericStabilizes hydrophobic pocket near Leu108
PH-797804PyridazinoneATP-competitive (deep pocket)Exploits Leu167 hydrophobic cavity
LosmapimodPyrimido-pyrimidineDual ATP/allostericSimultaneous hinge binding and LBD interaction

Post-Translational Modifications: Phosphorylation, Acetylation, Ubiquitination

p38 kinase activity is dynamically regulated by post-translational modifications (PTMs) that alter catalytic efficiency, subcellular localization, and protein interactions. Canonical activation requires dual phosphorylation of Thr180-Tyr182 in the TGY motif by upstream MKKs (MKK3/6), inducing a >10,000-fold increase in catalytic activity by reorienting catalytic residues [4] [6]. Non-canonical PTMs include:

  • Tyr323 phosphorylation: Mediated by ZAP70 in T-cells, triggers p38γ autophosphorylation through dimerization and structural reorganization of the His-Arg-Asp (HRD) motif. This alternative pathway enables TCR signaling without MKK involvement and is hyperactivated in cutaneous T-cell lymphoma [3].
  • Lys53 acetylation: Impairs ATP binding by introducing electrostatic repulsion with phosphate groups, reducing catalytic efficiency by ~70% in inflammatory conditions [6].
  • Lys48-linked ubiquitination: Targets p38α for proteasomal degradation via E3 ligases like Itch, terminating signaling within 15-30 minutes of activation. In contrast, Lys63-linked polyubiquitination stabilizes p38γ in malignant T-cells, promoting proliferation [4] [6].
  • TAB1-induced autophosphorylation: Under oxidative stress, p38α dimerizes with TAB1, inducing cis-autophosphorylation that sustains activity even during MKK inhibition—a mechanism implicated in myocardial injury [4].

Docking Domains and Substrate Recognition Mechanisms

Substrate specificity in p38 kinases is governed by two docking domains outside the catalytic site: the common docking (CD) domain and the kinase interaction motif (KIM)-binding groove. The CD domain (residues 315-335) contains acidic residues (Asp316, Asp319) that recognize basic residues in substrates/activators like MKK3. The KIM groove (residues 257-261) binds φA-X-φB motifs (φ=hydrophobic) in transcription factors like MEF2A, inducing conformational changes that position substrates for phosphorylation [8]. Crystal structures reveal that MEF2A-derived peptides (φA=Leu, φB=Leu) bind the KIM groove via β-sheet augmentation, causing local unfolding of the phosphorylation lip (residues 172-187) that enhances substrate accessibility [8].

p38γ contains a specialized lipid-binding domain (LBD) within its MAP kinase insert (MKI) region (residues 220-250) that enables membrane association and allosteric regulation. Inhibitors like CSH71 bind both the LBD and ATP pocket, inducing opening of the DEF site (docking site for ERK, FxF) that recruits substrates like NFAT4. This dual binding explains CSH71's selective cytotoxicity toward lymphoma cells expressing p38γ, sparing normal lymphocytes lacking this isoform [3].

Properties

CAS Number

219138-24-6

Product Name

p38 MAP Kinase Inhibitor

IUPAC Name

2-(4-chlorophenyl)-4-(4-fluorophenyl)-5-pyridin-4-yl-1H-pyrazol-3-one

Molecular Formula

C20H13ClFN3O

Molecular Weight

365.8 g/mol

InChI

InChI=1S/C20H13ClFN3O/c21-15-3-7-17(8-4-15)25-20(26)18(13-1-5-16(22)6-2-13)19(24-25)14-9-11-23-12-10-14/h1-12,24H

InChI Key

DZFBYHUKZSRPHU-UHFFFAOYSA-N

SMILES

C1=CC(=CC=C1C2=C(NN(C2=O)C3=CC=C(C=C3)Cl)C4=CC=NC=C4)F

Synonyms

2-(4-chlorophenyl)-4-(4-fluorophenyl)-1,2-dihydro-5-(4-pyridinyl)-3H-pyrazol-3-one

Canonical SMILES

C1=CC(=CC=C1C2=C(NN(C2=O)C3=CC=C(C=C3)Cl)C4=CC=NC=C4)F

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.